molecular formula C18H23N5O2S B12597952 Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-

Cat. No.: B12597952
M. Wt: 373.5 g/mol
InChI Key: HJKWWAMXDZUVTD-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- is a complex organic compound with a unique structure that includes an indole ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- typically involves multiple steps. The starting materials often include ethoxy and methyl-substituted triazinoindole derivatives. The key steps in the synthesis involve:

    Formation of the Triazinoindole Core: This is achieved through cyclization reactions involving appropriate precursors.

    Thioether Formation:

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(1-methylethyl)
  • Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl

Uniqueness

The uniqueness of Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- lies in its specific structural features, such as the ethoxy and methyl substitutions on the triazinoindole core. These substitutions can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from similar compounds.

Properties

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C18H23N5O2S/c1-5-23(6-2)15(24)11-26-18-19-17-16(20-21-18)13-10-12(25-7-3)8-9-14(13)22(17)4/h8-10H,5-7,11H2,1-4H3

InChI Key

HJKWWAMXDZUVTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)OCC)N=N1

Origin of Product

United States

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